molecular formula C11H16ClNO2S B4427698 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide

1-(3-chlorophenyl)-N-isobutylmethanesulfonamide

Cat. No. B4427698
M. Wt: 261.77 g/mol
InChI Key: DIUAYZUOZKBSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-isobutylmethanesulfonamide, also known as S-(-)-N-(1-(3-chlorophenyl)ethyl)-1,2-isobutylamino)methanesulfonamide, is a compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of sulfonamide drugs and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide is not fully understood. However, it is believed to act through the inhibition of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. By blocking these channels, the compound may reduce the excitability of neurons and thereby reduce pain and seizures.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which play a key role in pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide is its high potency and selectivity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in neurological disorders. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring are therefore required when using this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic properties. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

1-(3-chlorophenyl)-N-isobutylmethanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-9(2)7-13-16(14,15)8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUAYZUOZKBSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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